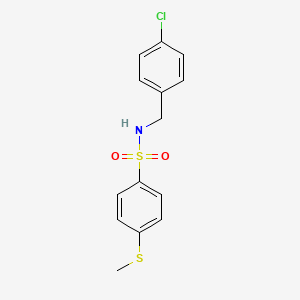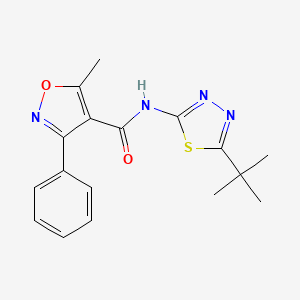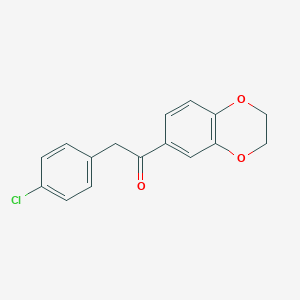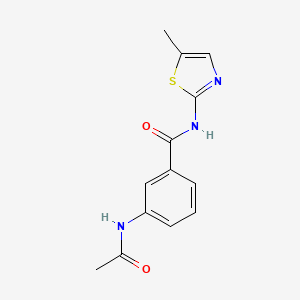![molecular formula C16H25NO B5745311 1-[2-(2,4-dimethylphenoxy)ethyl]azepane](/img/structure/B5745311.png)
1-[2-(2,4-dimethylphenoxy)ethyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,4-dimethylphenoxy)ethyl]azepane, also known as DMPEA, is a chemical compound that belongs to the class of azepanes. DMPEA is a synthetic compound that has been used in various scientific research applications due to its unique properties and potential therapeutic benefits.
作用機序
The exact mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]azepane is not fully understood, but it is believed to act as a serotonin receptor agonist. 1-[2-(2,4-dimethylphenoxy)ethyl]azepane has been shown to bind to and activate the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
1-[2-(2,4-dimethylphenoxy)ethyl]azepane has been shown to have various biochemical and physiological effects. 1-[2-(2,4-dimethylphenoxy)ethyl]azepane has been shown to increase levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. 1-[2-(2,4-dimethylphenoxy)ethyl]azepane has also been shown to increase blood flow to the brain, which may contribute to its potential neuroprotective effects.
実験室実験の利点と制限
1-[2-(2,4-dimethylphenoxy)ethyl]azepane has several advantages for lab experiments, including its availability and stability. 1-[2-(2,4-dimethylphenoxy)ethyl]azepane is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, 1-[2-(2,4-dimethylphenoxy)ethyl]azepane has some limitations, including its potential toxicity and lack of specificity for serotonin receptors.
将来の方向性
There are several future directions for the study of 1-[2-(2,4-dimethylphenoxy)ethyl]azepane. One potential direction is the development of more specific serotonin receptor agonists that can target specific subtypes of serotonin receptors. Another potential direction is the study of 1-[2-(2,4-dimethylphenoxy)ethyl]azepane as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic benefits of 1-[2-(2,4-dimethylphenoxy)ethyl]azepane.
合成法
1-[2-(2,4-dimethylphenoxy)ethyl]azepane can be synthesized by a multistep reaction process that involves the use of various reagents and catalysts. The synthesis process involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate product is then reacted with aziridine in the presence of a catalyst to form 1-[2-(2,4-dimethylphenoxy)ethyl]azepane.
科学的研究の応用
1-[2-(2,4-dimethylphenoxy)ethyl]azepane has been used in various scientific research applications due to its unique properties and potential therapeutic benefits. 1-[2-(2,4-dimethylphenoxy)ethyl]azepane has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. 1-[2-(2,4-dimethylphenoxy)ethyl]azepane has also been studied for its potential use as a neuroprotective agent and in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)ethyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-7-8-16(15(2)13-14)18-12-11-17-9-5-3-4-6-10-17/h7-8,13H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFYJSRWEQLPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)

![N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5745242.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)
![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)

![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)

![3,4-dimethyl-1-(1-naphthyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5745298.png)
![3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5745306.png)

![2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5745320.png)
